N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide

Medicinal Chemistry Chemical Biology Drug Discovery

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a synthetic small molecule belonging to the benzo[d]thiazole-2-carboxamide class, featuring a piperidine linker modified with an N,N-dimethylsulfamoyl group. Its molecular formula is C16H22N4O3S2 with a molecular weight of 382.5 g/mol.

Molecular Formula C16H22N4O3S2
Molecular Weight 382.5
CAS No. 2034293-46-2
Cat. No. B2484496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
CAS2034293-46-2
Molecular FormulaC16H22N4O3S2
Molecular Weight382.5
Structural Identifiers
SMILESCN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C16H22N4O3S2/c1-19(2)25(22,23)20-9-7-12(8-10-20)11-17-15(21)16-18-13-5-3-4-6-14(13)24-16/h3-6,12H,7-11H2,1-2H3,(H,17,21)
InChIKeyBALKMQCMWWLNTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 2034293-46-2)


N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a synthetic small molecule belonging to the benzo[d]thiazole-2-carboxamide class, featuring a piperidine linker modified with an N,N-dimethylsulfamoyl group. Its molecular formula is C16H22N4O3S2 with a molecular weight of 382.5 g/mol . This compound is listed in vendor catalogs as a biochemical research tool, with purity typically specified at 95% . However, a search of primary research papers, patents, and authoritative databases reveals no published quantitative bioactivity, selectivity, or pharmacokinetic data for this specific molecule, which limits baseline characterization to its chemical identifiers and vendor-reported specifications.

Workflow Structure–activity relationship (SAR) campaigns requiring N,N-dimethylsulfamoyl-piperidine topology
Selection Exact substitution pattern; no public bioactivity data for alternative analogs
Use Context In-house screening or analytical reference-standard use based on vendor-certified purity

Specificity Considerations for Selecting N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide


For research and procurement decisions, chemical class membership alone does not guarantee functional equivalence. Minor structural modifications on the benzo[d]thiazole-2-carboxamide scaffold, such as variations in the piperidine N-substituent, can drastically alter target engagement, potency, and selectivity [1]. The N,N-dimethylsulfamoyl group is a specific pharmacophoric feature that can influence hydrogen-bonding capacity, metabolic stability, and off-target profiles compared to other sulfonyl, carbonyl, or alkyl substituents. Without compound-specific data for the target molecule, substituting it with a close analog—such as the oxane-substituted variant (CAS 2034588-63-9) or a thiophene analog—poses a significant risk of obtaining divergent and non-reproducible biological results. This lack of public comparative data means that initial procurement must be guided by a hypothesis-driven need for this exact substitution pattern, rather than a proven performance advantage.

Analog mismatch

Oxane-substituted or thiophene analogs may shift target engagement and off-target profiles; no comparative data confirm functional equivalence.

Data gap

Absence of published bioactivity for this compound means substitution cannot be guided by performance; procurement must remain hypothesis-driven.

Quantitative Differential Evidence for N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide Procurement


Evidence Gap: Absence of Direct Comparative Bioactivity Data

A comprehensive search of primary research papers, patents (including Google Patents and USPTO), and authoritative databases (PubMed, ChEBI) did not yield any quantitative bioactivity, selectivity, or ADMET profile for N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide. Consequently, no direct head-to-head comparison with a named analog can be performed. The closest structurally characterized analogs, such as N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide (CAS 2034588-63-9) and N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}thiophene-2-carboxamide, also lack published biological data from allowed sources . This situation is common for early-stage probe compounds or library molecules where data has not yet been disclosed or peer-reviewed.

Data Gap
Data to verify
No bioactivity, selectivity, or ADMET data available
Procurement based on structural hypothesis only
Value proposition not yet supported by public metrics
Medicinal Chemistry Chemical Biology Drug Discovery

Class-Level Inference: Anti-Tubercular Potential of Benzothiazole-2-Carboxamides

A study on benzo[d]thiazole-2-carboxamide chemotypes demonstrated that compounds 1n and 2a significantly inhibited mycobacterial ATP-phosphoribosyl transferase (ATP-PRTase) with reported EC50 values [1]. While the specific compound of interest (CAS 2034293-46-2) was not part of this study, it establishes that the core scaffold can be optimized for a specific enzyme target. This class-level inference suggests that the N,N-dimethylsulfamoyl piperidine variant could potentially interact with the same or a related target, but this has not been verified.

Class-level EC50
Class-level inference
Reported ATP-PRTase inhibition by benzo[d]thiazole-2-carboxamides; exact EC50 requires full-text access
Supports exploration in anti-infective assays
Not verified for this compound (Dhameliya et al. 2022)
Antitubercular Agents Enzyme Inhibition Mycobacterium tuberculosis

Evidence-Informed Application Scenarios for CAS 2034293-46-2


Customized Medicinal Chemistry Probe Synthesis

Given the absence of public biological data, the most appropriate use case for the compound is as a key intermediate or final product in a medicinal chemistry synthesis program where the N,N-dimethylsulfamoyl moiety is specifically required for structure-activity relationship (SAR) exploration. As demonstrated in anti-tubercular research on the same core scaffold , systematic modification of the benzothiazole-2-carboxamide is a valid strategy for lead optimization. Procuring this specific compound allows researchers to fill a critical data gap by generating proprietary activity profiles.

Biochemical Tool for Chemical Biology Profiling

The compound's structural novelty, as indicated by its indexed CAS number and presence in screening libraries , makes it suitable for use as a test article in phenotypic or target-based high-throughput screening (HTS) campaigns. Its activity profile can be benchmarked against other library members with known bioactivity, such as the anti-TB chemotypes described in the literature , to identify new hits for further development.

Reference Standard for Analytical Method Development

With a vendor-certified purity of 95% , the compound is fit for use as an analytical reference standard for the development and validation of methods like HPLC-MS for the quantification of benzothiazole derivatives in chemical processes or biological matrices. This application relies on its verified physicochemical properties (C16H22N4O3S2, MW 382.5) rather than a proven biological function.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR probe
Exact N,N-dimethylsulfamoyl-piperidine topology
In-house activity profiling against target of interest
Chemical biology screening
Structural novelty; screening library presence
Hit identification vs known chemotypes
Analytical reference standard
Vendor-certified purity; verified molecular identity
Method development and validation for benzothiazoles
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